

Application Notes and Protocols: Pulsing Dendritic Cells with p53 (232-240) Peptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and regulating adaptive immune responses.[1][2] Their ability to process and present tumor-associated antigens to T cells makes them an attractive tool for cancer immunotherapy.[3][4] The p53 tumor suppressor protein is frequently mutated or overexpressed in a variety of human cancers, making it a key target for cancer vaccines.[3][5] Peptides derived from p53, such as the **p53** (232-240) epitope, can be loaded onto DCs to stimulate a specific cytotoxic T lymphocyte (CTL) response against tumor cells presenting this peptide on their MHC class I molecules.[5][6]

These application notes provide a detailed protocol for the generation of monocyte-derived DCs (Mo-DCs), pulsing them with the **p53 (232-240)** peptide, and inducing their maturation for use in research and preclinical development of cancer vaccines.

Data Presentation

Table 1: Reagents and Cytokines for Dendritic Cell Generation and Maturation



Reagent/Cytokine	Concentration	Purpose	Source
Granulocyte- Macrophage Colony- Stimulating Factor (GM-CSF)	800 - 1000 U/mL	Differentiation of monocytes into immature DCs	[1][7]
Interleukin-4 (IL-4)	250 - 500 U/mL	Differentiation of monocytes into immature DCs	[1][7]
Tumor Necrosis Factor-alpha (TNF-α)	1000 U/mL (or 50 ng/mL)	Maturation of immature DCs	[1][8]
Interleukin-1 beta (IL- 1β)	10 ng/mL (or 50 ng/mL)	Maturation of immature DCs	[1][8]
Interleukin-6 (IL-6)	10 ng/mL	Maturation of immature DCs	[1]
Prostaglandin E2 (PGE2)	1 μΜ	Maturation of immature DCs	[1]

Table 2: Parameters for Pulsing Dendritic Cells with p53

(232-240) Peptide

Parameter	Value	Unit	Notes
p53 (232-240) Peptide Concentration	10 - 40	μg/mL	Optimal concentration may need to be determined empirically.
Incubation Time	2	hours	
Incubation Temperature	37	°C	
Cell Density	1 x 10^6	cells/mL	-



Experimental Protocols

Part 1: Generation of Immature Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of immature DCs from human peripheral blood mononuclear cells (PBMCs).

Materials:

- Ficoll-Hypaque density gradient medium
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
 100 U/mL penicillin, and 100 μg/mL streptomycin (Complete RPMI)
- Recombinant human GM-CSF
- Recombinant human IL-4
- Human CD14 MicroBeads
- 6-well tissue culture plates

Protocol:

- Isolation of PBMCs: Isolate PBMCs from healthy donor buffy coats or whole blood by Ficoll-Hypaque density gradient centrifugation.[8]
- Monocyte Selection: Isolate CD14+ monocytes from the PBMC population using positive selection with Human CD14 MicroBeads according to the manufacturer's instructions.[8]
- Initiation of DC Culture: Resuspend the purified monocytes in Complete RPMI at a density of 1 x 10⁶ cells/mL.[9]
- Plate 3 mL of the cell suspension into each well of a 6-well tissue culture plate.
- Supplement the culture medium with GM-CSF (800-1000 U/mL) and IL-4 (500 U/mL) to induce differentiation into immature DCs.[1]



- Incubate the cells at 37°C in a humidified 5% CO2 incubator.
- Cell Feeding: On day 3, gently remove half of the medium (1.5 mL) from each well and replace it with fresh Complete RPMI containing the same concentrations of GM-CSF and IL-4.[10]
- Continue incubation for a total of 5-7 days. The cells should now be immature DCs, characterized by a larger, veiled appearance and loose adherence to the plate.

Part 2: Pulsing Dendritic Cells with p53 (232-240) Peptide and Maturation

Materials:

- p53 (232-240) peptide (Sequence: KYMCNSSCM)[11]
- Sterile, endotoxin-free Dimethyl Sulfoxide (DMSO) for peptide reconstitution
- Complete RPMI medium
- Maturation cocktail: TNF- α (1000 U/mL), IL-1 β (10 ng/mL), IL-6 (10 ng/mL), and PGE2 (1 μ M)[1]

Protocol:

- Peptide Preparation: Reconstitute the lyophilized p53 (232-240) peptide in sterile DMSO to create a stock solution. Further dilute the peptide in Complete RPMI to the desired final concentration (e.g., 40 µg/mL).[3]
- Harvesting Immature DCs: On day 5 or 7, harvest the non-adherent and loosely adherent immature DCs by gentle pipetting.
- Wash the cells once with Complete RPMI and resuspend them at a concentration of 1 x 10⁶ cells/mL in Complete RPMI.
- Peptide Pulsing: Add the diluted p53 (232-240) peptide to the DC suspension to a final concentration of 10-40 μg/mL.[3]



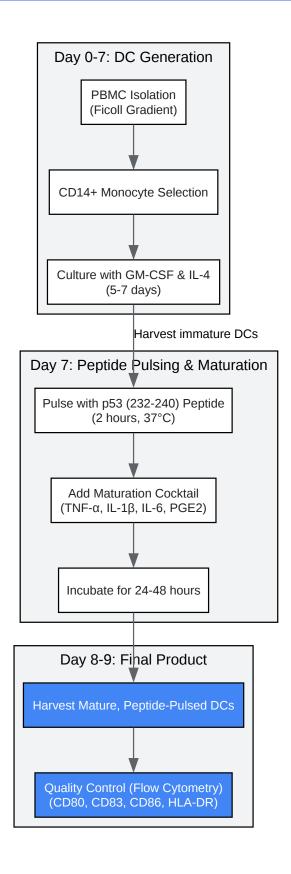




- Incubate the peptide-DC mixture for 2 hours at 37°C in a humidified 5% CO2 incubator, gently mixing every 30 minutes to ensure uniform peptide exposure.[3]
- Induction of Maturation: Following the 2-hour peptide pulse, add the maturation cocktail directly to the cell culture.
- Continue to incubate the cells for an additional 24-48 hours.
- Harvesting Mature, Pulsed DCs: Harvest the mature, peptide-pulsed DCs. The cells are now ready for downstream applications, such as T-cell co-culture experiments or in vivo studies.
- Quality Control: Assess the maturation status of the DCs by flow cytometry, analyzing for the upregulation of surface markers such as CD80, CD83, CD86, and HLA-DR, and the downregulation of CD14.[12][13]

Visualizations

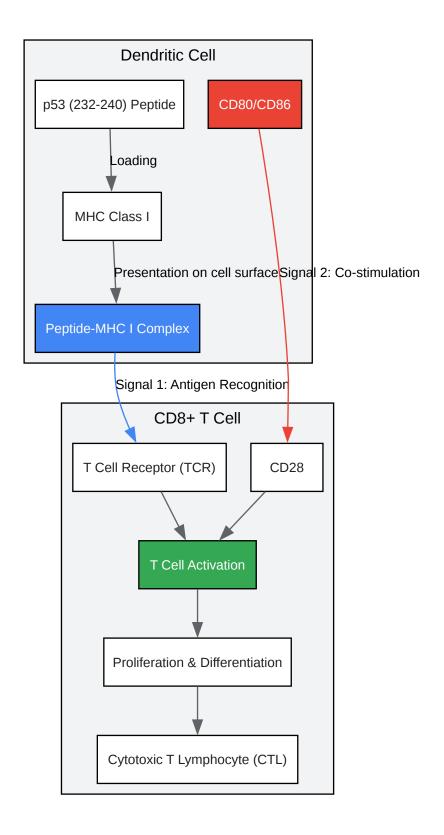




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Caption: Experimental workflow for generating **p53** (232-240) peptide-pulsed dendritic cells.





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Caption: p53 peptide presentation by DCs leading to T cell activation.



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